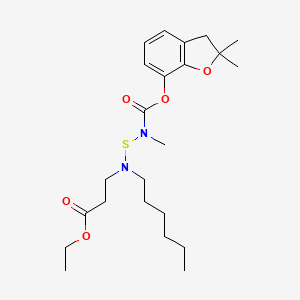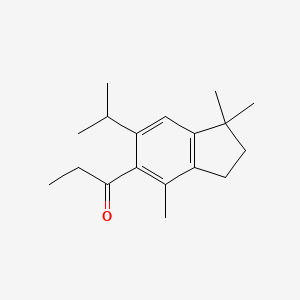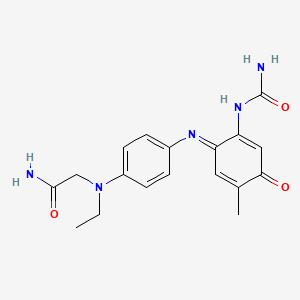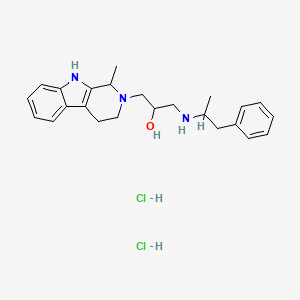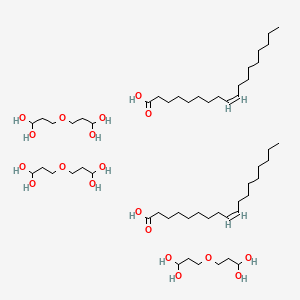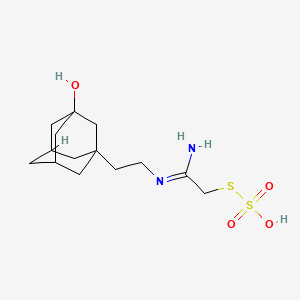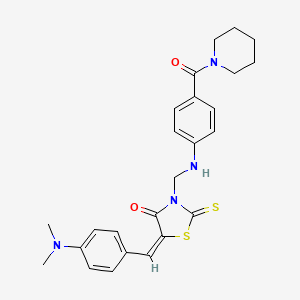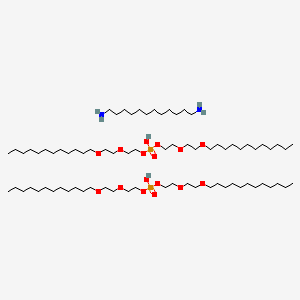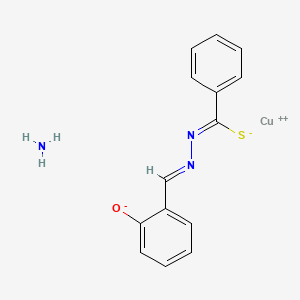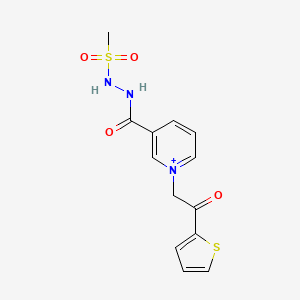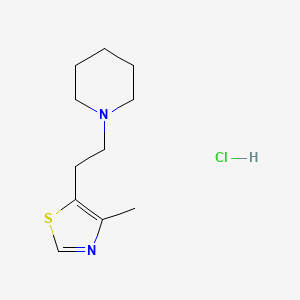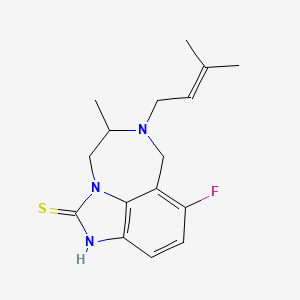
1,1,3-Propanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Propanetriol, commonly known as glycerol, is a colorless, odorless, viscous liquid with a sweet taste. It is derived from both natural and petrochemical feedstocks. Glycerol is highly soluble in water and alcohols, slightly soluble in many common solvents such as ether and dioxane, but insoluble in hydrocarbons . It is a versatile compound with numerous applications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct . Another method is the fermentation of sugars by certain bacteria, which can produce glycerol under specific conditions .
Industrial Production Methods: In industrial settings, glycerol is often produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol or ethanol yields glycerol and fatty acid esters . The crude glycerol obtained is then purified through processes such as ion exchange, vacuum distillation, and activated carbon adsorption .
Analyse Chemischer Reaktionen
Types of Reactions: Glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Glycerol can be reduced to produce compounds like 1,3-propanediol using hydrogenation processes.
Substitution: Glycerol can undergo substitution reactions with acids to form esters, such as glycerol triacetate.
Major Products: The major products formed from these reactions include glyceric acid, tartronic acid, 1,3-propanediol, and glycerol triacetate .
Wissenschaftliche Forschungsanwendungen
Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and intermediate in various chemical reactions.
Medicine: It is used in pharmaceutical formulations as a humectant, solvent, and sweetening agent.
Industry: Glycerol is used in the production of cosmetics, toiletries, personal care products, and foodstuffs.
Wirkmechanismus
Glycerol is often compared with other polyhydric alcohols such as ethylene glycol and propylene glycol:
Ethylene Glycol: Unlike glycerol, ethylene glycol is toxic and primarily used in antifreeze formulations.
Propylene Glycol: Propylene glycol is similar to glycerol in its physical properties but is less toxic and used as a solvent and moisturizing agent in foods and pharmaceuticals.
Uniqueness: Glycerol’s non-toxic nature, versatility, and wide range of applications make it unique among polyhydric alcohols .
Vergleich Mit ähnlichen Verbindungen
- Ethylene glycol
- Propylene glycol
Eigenschaften
CAS-Nummer |
88497-15-8 |
|---|---|
Molekularformel |
C3H8O3 |
Molekulargewicht |
92.09 g/mol |
IUPAC-Name |
propane-1,1,3-triol |
InChI |
InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
InChI-Schlüssel |
CSIGAEASXSGNKS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


